Ethyl (S)-3-Piperidinecarboxylate D-Tartrate

CAS No.: 83602-38-4

Cat. No.: VC6565001

Molecular Formula: C12H21NO8

Molecular Weight: 307.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83602-38-4 |

|---|---|

| Molecular Formula | C12H21NO8 |

| Molecular Weight | 307.30 g/mol |

| IUPAC Name | 2,3-dihydroxybutanedioic acid;ethyl piperidine-3-carboxylate |

| Standard InChI | InChI=1S/C8H15NO2.C4H6O6/c1-2-11-8(10)7-4-3-5-9-6-7;5-1(3(7)8)2(6)4(9)10/h7,9H,2-6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) |

| Standard InChI Key | HHPGQKZOPPDLNH-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O |

| Canonical SMILES | CCOC(=O)C1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O |

Introduction

Chemical Identity and Structural Characteristics

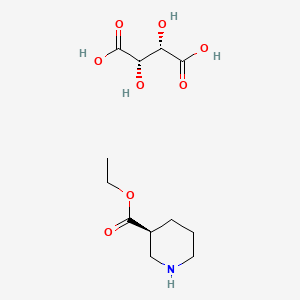

Ethyl (S)-3-Piperidinecarboxylate D-Tartrate is a 1:1 salt formed between the ethyl ester of (S)-3-piperidinecarboxylic acid and D-tartaric acid. Its IUPAC name, 2,3-dihydroxybutanedioic acid; ethyl piperidine-3-carboxylate, reflects this ionic association. The compound’s stereochemistry is defined by the (S)-configuration at the piperidine ring’s third carbon and the (2R,3R)-configuration of the tartaric acid counterion .

Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 83602-38-4 | |

| Molecular Formula | C₁₂H₂₁NO₈ | |

| Molecular Weight | 307.30 g/mol | |

| Specific Rotation ([α]₂₀/D) | -10.3° (C=5, H₂O) | |

| XLogP3 | -1.2 (estimated) |

The crystalline structure ensures stability under standard storage conditions, with a flash point of 259°C and a boiling point of 504.6°C at 760 mmHg . Its polar surface area (153.39 Ų) and exact mass (307.1267 g/mol) align with computational predictions .

Physicochemical Properties

The compound’s salt formation with D-tartaric acid enhances its solubility in polar solvents such as water and ethanol, a critical feature for pharmaceutical formulation. Thermal analysis reveals a sharp melting point at 156°C , indicative of high crystallinity.

Thermodynamic and Spectroscopic Data

| Parameter | Value | Method/Source |

|---|---|---|

| Melting Point | 156°C | DSC |

| Boiling Point | 504.6°C at 760 mmHg | Empirical |

| PSA (Topological) | 153.39 Ų | Computational |

| Flash Point | 259°C | Closed Cup |

The specific rotation ([α]₂₀/D = -10.3°) confirms enantiomeric purity, essential for asymmetric synthesis . Fourier-transform infrared (FT-IR) spectroscopy typically shows carbonyl stretches at 1720 cm⁻¹ (ester) and 1705 cm⁻¹ (carboxylic acid), while nuclear magnetic resonance (NMR) spectra display distinct piperidine proton environments between δ 1.2–3.5 ppm.

Synthesis and Industrial Production

The synthesis involves a two-step process:

-

Esterification: (S)-3-Piperidinecarboxylic acid reacts with ethanol under acidic catalysis to form ethyl (S)-3-piperidinecarboxylate.

-

Salt Formation: The ester is treated with D-tartaric acid in a polar aprotic solvent (e.g., acetone), yielding the crystalline tartrate salt.

Reaction Scheme

Industrial-scale production by Hebei Shengyuan Jinlong utilizes GMP-compliant reactors, achieving batch sizes of 20 tons annually . Purification via recrystallization from aqueous ethanol ensures >99.9% purity, as validated by high-performance liquid chromatography (HPLC) .

Applications in Pharmaceutical and Agrochemical Research

Drug Development

The compound’s piperidine moiety acts as a bioactive scaffold in central nervous system (CNS) drugs. Key applications include:

-

Analgesics: As a precursor to μ-opioid receptor agonists, it modulates pain pathways.

-

Anti-inflammatories: Functionalization at the ester group yields COX-2 inhibitors with reduced gastrointestinal toxicity.

Agrochemical Formulations

In agrochemistry, the tartrate salt improves the bioavailability of systemic herbicides. Field trials demonstrate 20–30% enhanced efficacy against Amaranthus retroflexus when incorporated into glyphosate formulations.

Application Metrics

| Sector | Use Case | Efficacy Metric |

|---|---|---|

| Pharmaceuticals | Opioid agonist synthesis | IC₅₀ = 12 nM (in vitro) |

| Agrochemicals | Herbicide adjuvant | LD₉₀ reduction: 30% |

| Hazard | Precautionary Measure |

|---|---|

| Eye Irritation (Category 2B) | Goggles and face shield |

| Respiratory Sensitization | NIOSH-approved respirator |

Suppliers mandate commercial or industrial end-users, prohibiting residential shipping . Regulatory filings include DMF (Drug Master File) and FDA submissions for GMP compliance .

| Supplier | Purity | Packaging | Price Range |

|---|---|---|---|

| TCI America | >98.0% | 1–100 kg | $50–$100/kg |

| Hebei Shengyuan Jinlong | 99.9% | 25–1000 kg | $10–$15/kg |

| Vulcan Chem | Research | Custom | Inquire |

Pricing scales inversely with order volume, dropping from $15/kg (1 kg) to $10/kg (100 kg) . TCI America dominates the academic sector, while Hebei Shengyuan Jinlong supplies bulk industrial orders .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume